

Application Note: Quantification of Etofenprox using Etofenprox-phenol-d5 by LC-MS/MS

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Compound of Interest

Compound Name: Etofenprox-phenol-d5

Cat. No.: B15556250

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Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of the insecticide Etofenprox in various environmental and agricultural matrices. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with **Etofenprox-phenol-d5** as an internal standard for accurate and precise quantification. The inclusion of a deuterated internal standard minimizes matrix effects and compensates for variations during sample preparation and analysis. Detailed experimental procedures, data presentation, and a workflow diagram are provided to facilitate implementation in a laboratory setting.

Introduction

Etofenprox is a broad-spectrum insecticide used to control a wide range of pests on various crops and in public health applications.[1] Its widespread use necessitates reliable and sensitive analytical methods for monitoring its residues in environmental samples and agricultural commodities to ensure food safety and environmental protection. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for pesticide residue analysis due to its high selectivity and sensitivity.[2] The use of stable isotope-labeled internal standards, such as **Etofenprox-phenol-d5**, is crucial for achieving high accuracy and precision by correcting for matrix-induced signal suppression

or enhancement and variations in extraction recovery. This protocol details a validated method for the quantification of Etofenprox using **Etofenprox-phenol-d5** as an internal standard.

Experimental Protocol

Materials and Reagents

- Etofenprox analytical standard ($\geq 98\%$ purity)
- **Etofenprox-phenol-d5** (as internal standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid ($\geq 98\%$)
- Ammonium formate
- QuEChERS extraction salts and cleanup sorbents (e.g., PSA, C18)
- Syringe filters (0.22 μm)

Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Etofenprox and **Etofenprox-phenol-d5** in methanol to prepare individual primary stock solutions.
- Intermediate Stock Solutions (10 $\mu\text{g/mL}$): Dilute the primary stock solutions with methanol to prepare intermediate stock solutions.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solution of Etofenprox with the initial mobile phase. Spike each working standard with a constant concentration of **Etofenprox-phenol-d5** (e.g., 50 ng/mL).

Sample Preparation (Generic QuEChERS Method)

This is a general procedure and may require optimization based on the specific matrix.

- Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, soil).
- Extraction:
 - To the homogenized sample, add 10 mL of water (if the sample has low water content) and 10 mL of acetonitrile.
 - Add the **Etofenprox-phenol-d5** internal standard solution.
 - Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
 - Shake vigorously for 1 minute and centrifuge.
- Cleanup (Dispersive SPE):
 - Take an aliquot of the acetonitrile supernatant.
 - Add d-SPE cleanup sorbents (e.g., PSA for removing fatty acids and sugars, C18 for removing non-polar interferences).
 - Vortex and centrifuge.
- Final Extract:
 - Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
 - The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC):

Parameter	Value
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A	Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B	Methanol with 0.1% formic acid and 5 mM ammonium formate
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
Gradient	Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate.

Tandem Mass Spectrometry (MS/MS):

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Gas Flow Rates	Optimized for the specific instrument

Multiple Reaction Monitoring (MRM) Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Etofenprox	377.2	177.1	100	20
377.2	135.1	100	30	
Etofenprox-phenol-d5 (IS)	382.2	182.1	100	20
382.2	135.1	100	30	

Note: The precursor ion for **Etofenprox-phenol-d5** is predicted based on a +5 Da shift from the native compound due to the five deuterium atoms on the phenol ring. The product ions are predicted based on the fragmentation of the non-deuterated standard, with the 182.1 m/z fragment retaining the deuterated portion. These transitions should be confirmed and optimized on the specific instrument used.

Data Presentation

The following tables summarize typical quantitative data obtained using this method.

Table 1: Method Validation Parameters

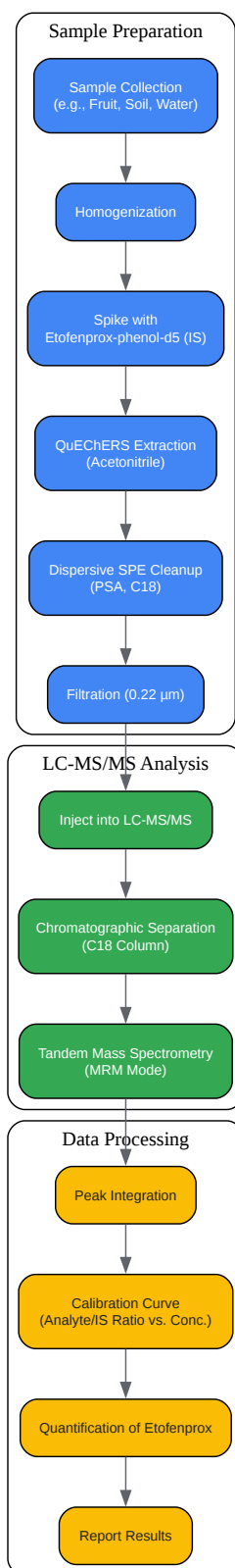
Parameter	Result
Linearity (r ²)	> 0.99
Limit of Detection (LOD)	0.5 µg/kg
Limit of Quantification (LOQ)	2 µg/kg
Accuracy (Recovery %)	85-110%
Precision (RSD %)	< 15%

Table 2: Recovery of Etofenprox in Spiked Matrices

Matrix	Spiking Level (µg/kg)	Mean Recovery (%)	RSD (%)
Apple	10	95.2	5.8
100	98.7	4.2	
Tomato	10	92.1	7.1
100	96.5	5.5	
Soil	10	88.9	8.3
100	91.3	6.9	
Water	0.1 µg/L	102.4	3.5
1 µg/L	105.1	2.8	

Experimental Workflow

The following diagram illustrates the logical flow of the Etofenprox quantification protocol.



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References

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- 2. epa.gov [epa.gov]
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